![molecular formula C34H27OP B12832208 (S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol is a chiral phosphine ligand that has garnered significant attention in the field of asymmetric catalysis. This compound is known for its ability to facilitate various enantioselective reactions, making it a valuable tool in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with (S)-BINOL (1,1’-bi-2-naphthol) and di-o-tolylphosphine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The (S)-BINOL is deprotonated by the base, followed by the addition of di-o-tolylphosphine. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While the laboratory synthesis of (S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Coordination: It readily coordinates with transition metals, forming stable complexes that are crucial in catalytic processes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Metal salts like palladium(II) acetate (Pd(OAc)₂) or rhodium(III) chloride (RhCl₃) are typical reagents.
Coordination: The reactions are often carried out in solvents like dichloromethane (CH₂Cl₂) or toluene under inert atmosphere conditions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Metal-phosphine complexes.
Coordination: Catalytically active metal complexes.
Scientific Research Applications
(S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound’s chiral properties make it useful in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs that require precise enantioselective synthesis.
Industry: The compound is used in the production of fine chemicals and materials that require high enantiomeric purity.
Mechanism of Action
The mechanism by which (S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol exerts its effects is primarily through its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with the metal center, forming a complex that facilitates the catalytic cycle. The chiral environment provided by the ligand induces enantioselectivity in the reaction, leading to the formation of chiral products.
Comparison with Similar Compounds
Similar Compounds
(S)-BINAP: Another chiral phosphine ligand with a similar structure but different substituents.
®-2’-(Diphenylphosphanyl)-[1,1’-binaphthalen]-2-ol: The enantiomer of the compound .
(S)-3,3’-Bis(diphenylphosphanyl)-[1,1’-binaphthalen]-2-ol: A related compound with different phosphine substituents.
Uniqueness
(S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol is unique due to its specific chiral environment and the steric and electronic properties imparted by the di-o-tolylphosphine group. These characteristics make it particularly effective in certain catalytic reactions where other ligands may not perform as well.
Properties
Molecular Formula |
C34H27OP |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
1-[2-bis(2-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C34H27OP/c1-23-11-3-9-17-30(23)36(31-18-10-4-12-24(31)2)32-22-20-26-14-6-8-16-28(26)34(32)33-27-15-7-5-13-25(27)19-21-29(33)35/h3-22,35H,1-2H3 |
InChI Key |
SSRKQUSPJIDZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)C6=CC=CC=C6C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


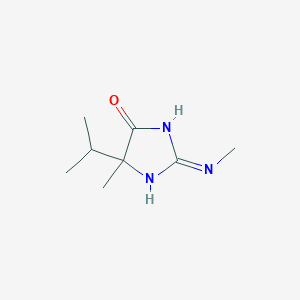
![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)
![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)
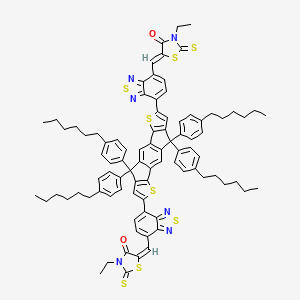
![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)
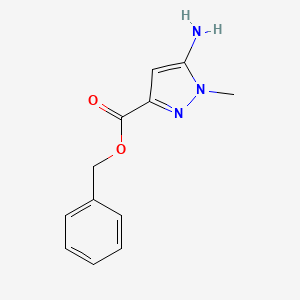
![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)

![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)
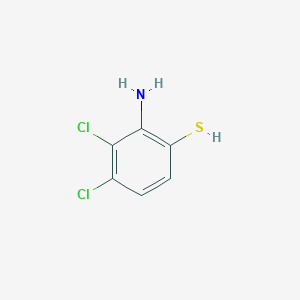
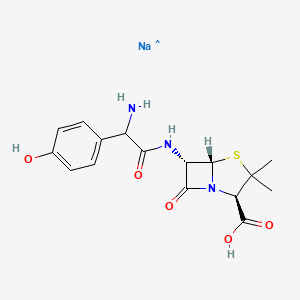
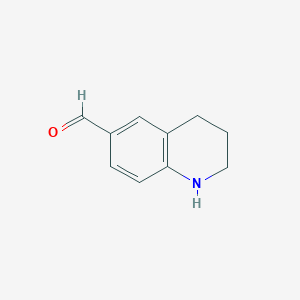
![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)
